

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Extensumside H

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Compound of Interest

Compound Name: Extensumside H

Cat. No.: B14074747

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Extensumside H** in various sample matrices. The described protocol is suitable for researchers, scientists, and professionals involved in drug development and natural product analysis. The method demonstrates excellent linearity, precision, and accuracy, making it a reliable tool for the quality control and characterization of **Extensumside H**.

Introduction

Extensumside H is a compound of increasing interest within the scientific community due to its potential therapeutic properties. To support further research and development, a reliable and accurate analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.^[1] This document provides a comprehensive guide to an HPLC method for the analysis of **Extensumside H**, including detailed experimental protocols and method validation data.

Experimental Protocols

Instrumentation and Materials

- **HPLC System:** A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- **Chromatographic Column:** A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.
- **Solvents:** HPLC grade acetonitrile and water.
- **Reagents:** Formic acid (analytical grade).
- **Extensumside H Reference Standard:** A well-characterized standard of known purity.
- **Sample Preparation:** Samples containing **Extensumside H** should be extracted using a suitable solvent (e.g., methanol or ethanol) and filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

A summary of the HPLC operational parameters is provided in the table below. These conditions have been optimized for the efficient separation and detection of **Extensumside H**.

Parameter	Condition
Column	Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase	A: 0.1% Formic Acid in Water B: Acetonitrile
Gradient Elution	0-5 min: 10% B 5-20 min: 10-90% B 20-25 min: 90% B 25-30 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm

Standard and Sample Preparation

- **Standard Stock Solution:** Accurately weigh a suitable amount of **Extensumside H** reference standard and dissolve it in methanol to obtain a stock solution of 1 mg/mL.
- **Calibration Standards:** Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
- **Sample Preparation:** The extraction procedure for samples will depend on the matrix. A general approach involves ultrasonic-assisted extraction with methanol, followed by centrifugation and filtration.

Method Validation

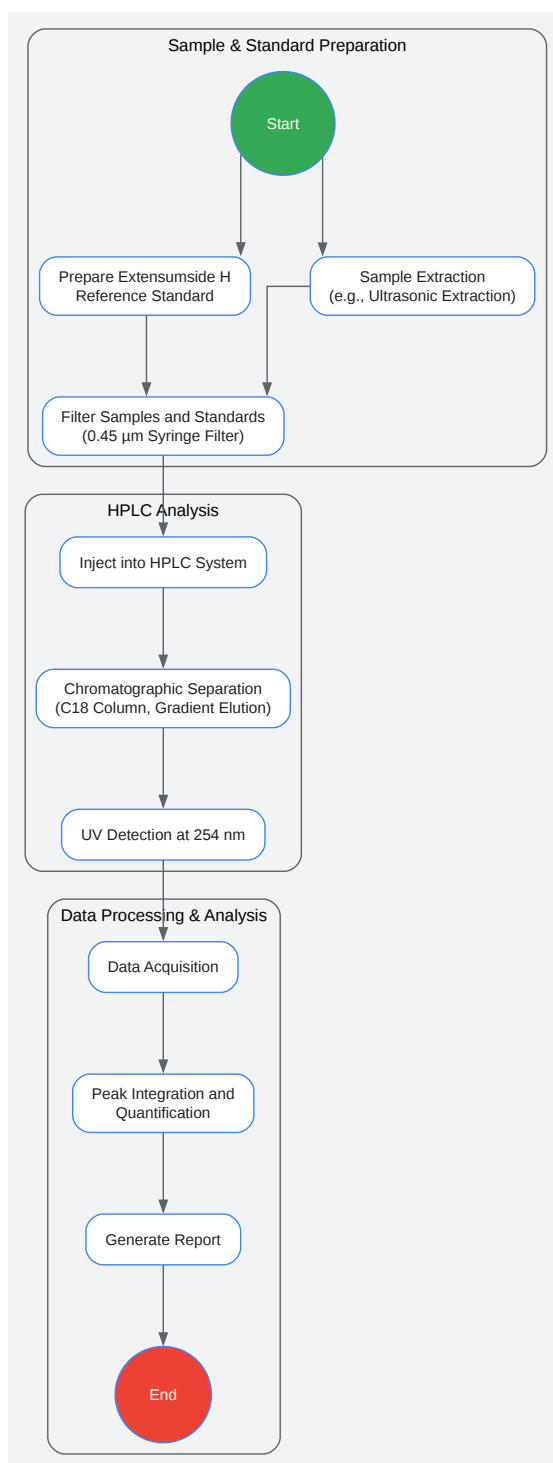
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.^{[2][3]} The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), were assessed.^{[4][5]}

Method Validation Summary

Parameter	Result
Linearity (r^2)	> 0.999
Range	1 - 100 µg/mL
Precision (RSD%)	< 2%
Accuracy (Recovery %)	98 - 102%
LOD	0.1 µg/mL
LOQ	0.3 µg/mL

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **Extensumside H**.

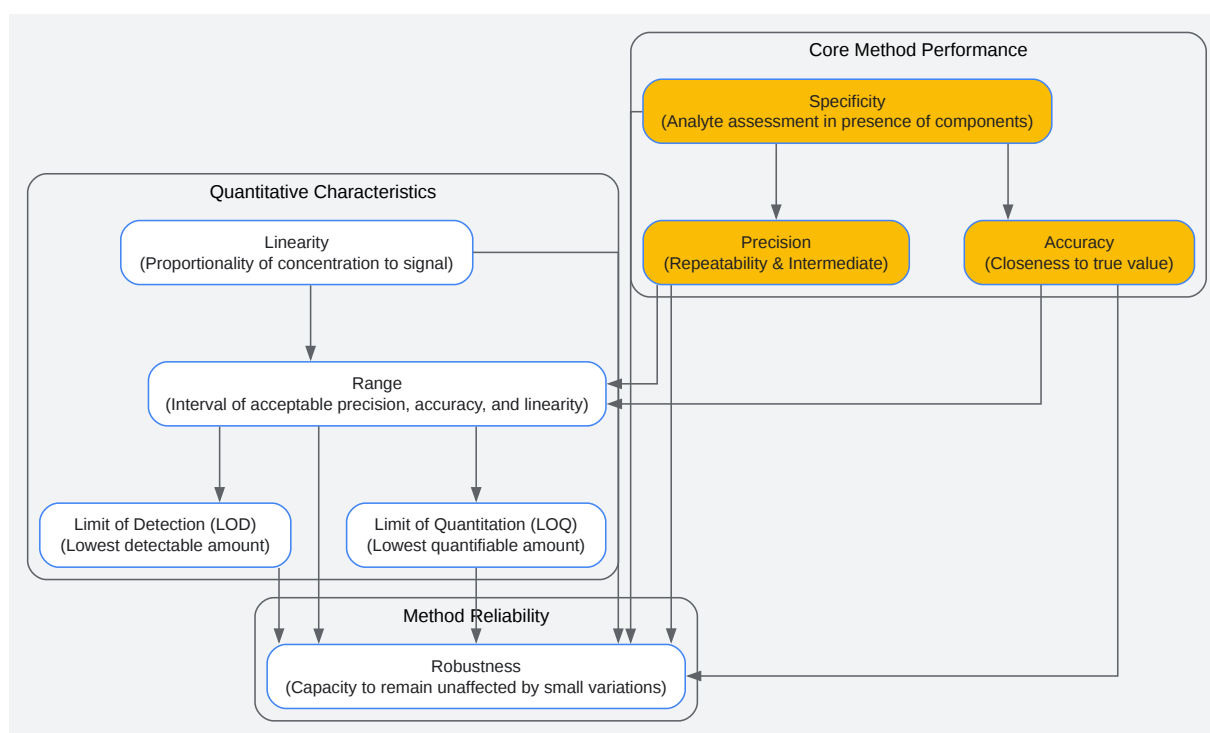


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Caption: Workflow for the HPLC analysis of **Extensumside H**.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the logical relationship and hierarchy of the key parameters evaluated during analytical method validation.



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Caption: Logical relationship of analytical method validation parameters.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of **Extensumside H**. The method is validated and demonstrates excellent performance in terms of linearity, precision, and accuracy. This protocol can be readily implemented in a laboratory setting for routine analysis and quality control purposes.

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